molecular formula C16H18ClNO2 B1650145 Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride CAS No. 112698-38-1

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride

Cat. No.: B1650145
CAS No.: 112698-38-1
M. Wt: 291.77 g/mol
InChI Key: MMHWXORUMFQBFL-UHFFFAOYSA-N
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Description

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

This compound is structurally similar to other phenyl-ethanone derivatives, which have been shown to interact with various biological targets . .

Mode of Action

Based on its structural similarity to other phenyl-ethanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . The presence of the methoxy group and the amino group could potentially influence the compound’s binding affinity and selectivity towards its targets.

Biochemical Pathways

Phenyl-ethanone derivatives have been implicated in various biological processes, including signal transduction, cell proliferation, and apoptosis

Pharmacokinetics

Factors such as lipophilicity, molecular weight, and the presence of functional groups can influence these properties . For instance, the methoxy group could potentially enhance the compound’s lipophilicity, thereby influencing its absorption and distribution .

Result of Action

Phenyl-ethanone derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects . The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by acidic or alkaline conditions . Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14;/h2-10,17H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHWXORUMFQBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557179
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112698-38-1
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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